molecular formula C12H13N5O4 B13827603 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one

Cat. No.: B13827603
M. Wt: 291.26 g/mol
InChI Key: DUHWHZGZQYBCAZ-SPDVFEMOSA-N
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Description

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a hydroxymethyl group and an oxolan ring, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions:

Major Products

Scientific Research Applications

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and other high-value chemicals

Mechanism of Action

The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its therapeutic effects and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one stands out due to its specific stereochemistry and the presence of both hydroxymethyl and oxolan groups.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one

InChI

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6?,7-,8-/m1/s1

InChI Key

DUHWHZGZQYBCAZ-SPDVFEMOSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N4C=CN=C4NC3=O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O

Origin of Product

United States

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